N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2,6-Difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a difluorobenzyl group attached to a chromene ring system
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances binding affinity and selectivity, while the chromene ring system contributes to the overall stability and bioactivity of the molecule. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid: A closely related compound with similar applications but differing in functional groups.
Uniqueness: The presence of the difluorobenzyl group and the chromene ring system distinguishes this compound from its analogs, providing unique chemical and biological properties that are valuable in various applications.
This comprehensive overview highlights the significance of N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide in scientific research and industry. Its unique structure and versatile applications make it a valuable compound in the advancement of various fields.
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Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c1-10-11-5-2-3-8-15(11)24-18(23)16(10)17(22)21-9-12-13(19)6-4-7-14(12)20/h2-8H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDZEGPLPKULQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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